N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide
Description
N-{(1Z)-3-(Cyclohexylamino)-1-[5-(4-Fluorophenyl)Furan-2-yl]-3-Oxoprop-1-en-2-yl}Benzamide is a synthetic acrylamide derivative featuring a benzamide core linked to a substituted enone system. Key structural components include:
- Benzamide moiety: Unsubstituted benzene ring (C₆H₅CONH₂).
- Enone system: A conjugated α,β-unsaturated ketone (prop-1-en-2-yl) with a cyclohexylamino substituent at the β-position.
- Furan-2-yl group: Substituted at the α-position with a 4-fluorophenyl ring.
The compound’s molecular formula is C₂₆H₂₅FN₂O₃ (average mass: ~432.5 g/mol), with a stereochemically defined (Z)-configuration at the enone double bond.
Properties
IUPAC Name |
N-[(Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O3/c27-20-13-11-18(12-14-20)24-16-15-22(32-24)17-23(26(31)28-21-9-5-2-6-10-21)29-25(30)19-7-3-1-4-8-19/h1,3-4,7-8,11-17,21H,2,5-6,9-10H2,(H,28,31)(H,29,30)/b23-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPPDUGJFUPPIR-QJOMJCCJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the furan ring, followed by the introduction of the fluorophenyl group and the cyclohexylamino group. The final step involves the formation of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different furan derivatives, while reduction reactions can produce various amine derivatives .
Scientific Research Applications
N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares a common acrylamide-enone-furan scaffold with several analogs. Differences arise in substituents on the benzamide, furan, and amino groups (Table 1).
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
- Melting Points : While data for the target compound is unavailable, analogs with chloro/methyl substituents (e.g., 462.97 g/mol in ) exhibit higher melting points (209–211°C for similar compounds ), suggesting increased crystallinity due to halogenation.
- Lipophilicity : The 4-fluorophenyl group in the target compound balances electronegativity and moderate lipophilicity, contrasting with the higher ClogP of chlorinated analogs .
Biological Activity
N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
This compound features a furan ring, a cyclohexylamine group, and a benzamide moiety, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds, indicating that modifications in the structure can lead to significant variations in activity. For instance, derivatives with furan rings have demonstrated promising results against various cancer cell lines.
Case Studies
- In Vitro Studies : In vitro evaluations using MTT assays have shown that compounds structurally related to this compound exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For example, some derivatives showed IC50 values in the range of 1.1 μM to 4.9 μM, suggesting strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation, such as thymidylate synthase (TS). Compounds exhibiting TS inhibitory activity demonstrated IC50 values ranging from 1.95 μM to 4.24 μM, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. Similar furan derivatives have been tested for their antibacterial efficacy against various strains.
Antibacterial Assays
Research has shown that several synthesized derivatives possess significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The inhibition zones measured in millimeters for some compounds are summarized below:
| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
|---|---|---|
| Compound A | 10 | 14 |
| Compound B | 11 | 10 |
| Compound C | 12 | 11 |
These results indicate that modifications in the chemical structure can enhance antibacterial properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural factors:
- Substituent Position : Ortho-substituted derivatives generally exhibit better activity than meta or para substitutions.
- Number of Substituents : Increased substitution tends to decrease cytotoxicity, suggesting an optimal balance is necessary for enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
